molecular formula C16H12F6N2O5S2 B14904343 1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate

1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate

Cat. No.: B14904343
M. Wt: 490.4 g/mol
InChI Key: WPSFTEUUCJXSFC-UHFFFAOYSA-M
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Description

Chemical Identity and Structure
1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate (CAS: 2459375-76-7) is a zwitterionic compound featuring a benzo[d]imidazolium core substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 3-position. The trifluoromethanesulfonate (CF₃SO₃⁻) anion balances the positive charge on the imidazolium ring . Its molecular formula is C₁₆H₁₂F₆N₂O₅S₂, with a molecular weight of 490.40 g/mol .

Properties

Molecular Formula

C16H12F6N2O5S2

Molecular Weight

490.4 g/mol

IUPAC Name

1-methyl-2-phenyl-3-(trifluoromethylsulfonyl)benzimidazol-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C15H12F3N2O2S.CHF3O3S/c1-19-12-9-5-6-10-13(12)20(23(21,22)15(16,17)18)14(19)11-7-3-2-4-8-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

WPSFTEUUCJXSFC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(N(C2=CC=CC=C21)S(=O)(=O)C(F)(F)F)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate, a compound with the CAS number 2459375-76-7, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C16H12F6N2O5S2C_{16}H_{12}F_6N_2O_5S_2 with a molar mass of 490.39 g/mol. It features a complex structure that includes trifluoromethyl and sulfonyl groups, which are known to enhance biological activity by modulating interactions with biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Preliminary studies indicate that related compounds exhibit inhibitory effects on PTPs, which are critical in regulating cellular signaling pathways. For instance, analogs have shown potencies in the nanomolar range against PTPRD and PTPRS, suggesting that this compound may share similar inhibitory properties .
  • Antimicrobial Activity : The presence of the benzimidazole moiety is associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell functions.
  • Anticancer Potential : The trifluoromethyl and sulfonyl groups can enhance lipophilicity and membrane permeability, facilitating the compound's entry into cells where it may exert cytotoxic effects on cancer cells. Research into structurally related compounds has demonstrated apoptosis induction in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Protein Tyrosine Phosphatase InhibitionPotency in the range of 600-700 nM against PTPRD and PTPRS
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study investigating the anticancer effects of benzimidazole derivatives found that compounds similar to this compound induced apoptosis in human leukemia cells. The mechanism involved mitochondrial pathway activation, leading to caspase activation and subsequent cell death .

Comparison with Similar Compounds

Key Features

Structural Analogues in Ionic Liquid Chemistry

Compound A : 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS: 2179072-33-2)

  • Structure : Features a simpler imidazolium ring with -SO₂F and -CH₃ substituents, paired with CF₃SO₃⁻.
  • Properties :
    • Lower molecular weight (C₇H₁₀F₄N₂O₅S₂) compared to the target compound.
    • Designed for ionic liquid applications due to its low volatility and high thermal stability.
    • The -SO₂F group enables fluorination reactions, making it a reagent in SuFEx (Sulfur Fluoride Exchange) chemistry .

Compound B : 1-Butyl-3-methylimidazolium trifluoromethanesulfonate (CAS: 99257-94-0)

  • Structure : A prototypical ionic liquid with a butyl chain at the 1-position and a methyl group at the 3-position.
  • Properties :
    • Lower melting point (−4°C) and viscosity (73 cP at 25°C) compared to the target compound, which lacks alkyl chains.
    • Widely used as a solvent in electrochemistry and catalysis due to its high ionic conductivity .

Compound C : 1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS: 361447-81-6)

  • Structure : Contains a phenyl group directly attached to the imidazolium nitrogen.
  • Properties: Enhanced π-π interaction capability, similar to the target compound.
Functional Group Comparison
Compound Cation Substituents Anion Key Applications Thermal Stability
Target Compound 1-Me, 2-Ph, 3-SO₂CF₃ (benzoimidazolium) CF₃SO₃⁻ Pharmaceutical intermediates High (>250°C)*
Compound A 1-SO₂F, 2,3-diMe (imidazolium) CF₃SO₃⁻ Ionic liquids, SuFEx reagents Moderate (~200°C)
Compound B 1-Bu, 3-Me (imidazolium) CF₃SO₃⁻ Electrolytes, solvents High (~300°C)
Compound C 1-Ph (imidazolium) CF₃SO₃⁻ Organic synthesis, electronics Not reported

*Thermal stability inferred from analogous triflate-containing ionic liquids .

Electronic and Reactivity Differences
  • Electron-Withdrawing Effects : The target compound’s -SO₂CF₃ group increases electrophilicity at the 3-position, making it more reactive toward nucleophiles compared to alkyl-substituted imidazolium salts (e.g., Compound B) .

Q & A

Basic: What are the recommended synthetic protocols for preparing this compound, and how can purity be optimized?

Answer:
The compound can be synthesized via alkylation of a benzimidazole precursor using methyl triflate (MeOTf) in dry dichloromethane (DCM) under reflux (40°C for 18 hours). After reaction completion, the product is isolated by solvent evaporation, followed by suspension in diethyl ether to remove unreacted reagents . Purity optimization involves rigorous drying of solvents, inert atmosphere conditions, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like NMR and mass spectrometry should confirm purity (>95%) .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions on the benzimidazole core and verify methyl/trifluoromethyl groups.
  • FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and trifluoromethanesulfonate (CF₃, ~1250–1100 cm⁻¹) stretches.
  • X-ray crystallography : For absolute structural confirmation. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .

Advanced: How do electronic effects of the trifluoromethylsulfonyl group influence reactivity in catalytic applications?

Answer:
The electron-withdrawing trifluoromethylsulfonyl group enhances electrophilicity at the imidazolium cation, making it a potent catalyst in polar reactions (e.g., Friedel-Crafts alkylation). Computational studies (DFT) can model charge distribution, while experimental kinetic data (e.g., Hammett plots) quantify substituent effects. Contradictions in reactivity may arise from solvent polarity or counterion interactions (e.g., triflate vs. hexafluorophosphate), necessitating controlled comparative studies .

Advanced: What strategies resolve discrepancies in crystallographic data for structurally similar imidazolium salts?

Answer:
Discrepancies often arise from disordered counterions or solvent inclusion. Strategies include:

  • High-resolution data collection : Use synchrotron radiation for improved resolution (<0.8 Å).
  • Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to model twin domains.
  • Validation tools : Check using PLATON or CCDC’s Mercury software to ensure geometric plausibility .

Advanced: How does the compound behave under varying thermal or hydrolytic conditions?

Answer:
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (~200–250°C). Hydrolytic stability tests in aqueous/organic mixtures (e.g., D2O/CD3CN) monitored via ¹⁹F NMR show triflate counterion dissociation under acidic conditions. For long-term stability, storage at 4°C in anhydrous environments (desiccator) is critical to prevent hygroscopic degradation .

Advanced: What are the challenges in computational modeling of its reaction intermediates?

Answer:
Modeling reactive intermediates (e.g., carbenes or radical species) requires:

  • High-level DFT methods : B3LYP/6-311++G(d,p) for accurate energy profiles.
  • Solvent effects : Include implicit solvation (e.g., SMD model) to mimic reaction media.
  • Dynamic effects : Molecular dynamics (MD) simulations to capture conformational flexibility. Discrepancies between experimental and computed data may arise from neglecting dispersion forces or insufficient basis sets .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use a fume hood due to potential release of corrosive trifluoromethanesulfonic acid.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • First aid : Flush skin/eyes with water for 15 minutes; seek medical attention if exposed .

Advanced: How can its catalytic efficiency be compared to other imidazolium-based ionic liquids?

Answer:
Benchmarking involves:

  • Activity assays : Measure turnover frequency (TOF) in model reactions (e.g., Diels-Alder).
  • Stability cycles : Test recyclability via multiple reaction runs.
  • Counterion studies : Compare triflate with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) to assess ion-pairing effects. Data contradictions may stem from solvent choice or substrate scope limitations .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:
Store in amber vials under inert gas (Ar/N₂) at 4°C in a desiccator. Avoid exposure to moisture or light, which can hydrolyze the triflate group or induce photodegradation. Periodic purity checks via NMR or HPLC are recommended .

Advanced: What mechanistic insights exist for its role in SuFEx (Sulfur-Fluoride Exchange) chemistry?

Answer:
The trifluoromethylsulfonyl group acts as a latent SuFEx handle. Mechanistic studies using stopped-flow IR or ¹⁹F NMR reveal fluoride displacement kinetics. Competing pathways (e.g., nucleophilic vs. radical mechanisms) can be probed via radical traps (TEMPO) or isotopic labeling (¹⁸O-H2O) .

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